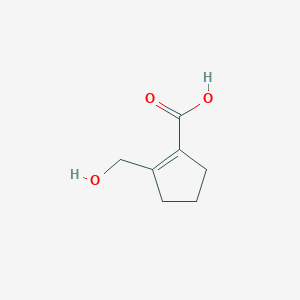
2-(Hydroxymethyl)cyclopent-1-ene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Hydroxymethyl)cyclopent-1-ene-1-carboxylic acid, also known as HCCA, is a cyclic amino acid that has been widely studied in the field of biochemistry due to its unique structural and functional properties. HCCA is an important precursor for the synthesis of a variety of biologically active compounds, including peptides, proteins, and nucleotides. In
Mécanisme D'action
The mechanism of action of 2-(Hydroxymethyl)cyclopent-1-ene-1-carboxylic acid is not fully understood, but it is believed to be involved in a variety of biological processes. 2-(Hydroxymethyl)cyclopent-1-ene-1-carboxylic acid is thought to act as a nucleophile, which can react with electrophilic species to form covalent bonds. 2-(Hydroxymethyl)cyclopent-1-ene-1-carboxylic acid has also been shown to be involved in the formation of protein adducts, which can affect the function of proteins in the body.
Biochemical and Physiological Effects:
2-(Hydroxymethyl)cyclopent-1-ene-1-carboxylic acid has been shown to have a variety of biochemical and physiological effects. 2-(Hydroxymethyl)cyclopent-1-ene-1-carboxylic acid has been shown to be involved in the regulation of gene expression, cell signaling, and protein synthesis. 2-(Hydroxymethyl)cyclopent-1-ene-1-carboxylic acid has also been shown to have antioxidant properties, which can help protect cells from oxidative damage. In addition, 2-(Hydroxymethyl)cyclopent-1-ene-1-carboxylic acid has been shown to have anti-inflammatory properties, which can help reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
2-(Hydroxymethyl)cyclopent-1-ene-1-carboxylic acid has several advantages for lab experiments, including its stability and ease of synthesis. 2-(Hydroxymethyl)cyclopent-1-ene-1-carboxylic acid is also relatively inexpensive and readily available. However, 2-(Hydroxymethyl)cyclopent-1-ene-1-carboxylic acid has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on 2-(Hydroxymethyl)cyclopent-1-ene-1-carboxylic acid. One area of research is the development of new methods for the synthesis of 2-(Hydroxymethyl)cyclopent-1-ene-1-carboxylic acid, which could improve its efficiency and reduce its environmental impact. Another area of research is the study of 2-(Hydroxymethyl)cyclopent-1-ene-1-carboxylic acid's potential as a biomarker for various diseases, which could lead to the development of new diagnostic tools and therapies. Additionally, the study of 2-(Hydroxymethyl)cyclopent-1-ene-1-carboxylic acid's mechanism of action and its effects on biological processes could lead to the development of new drugs and therapies for a variety of diseases.
Méthodes De Synthèse
The synthesis of 2-(Hydroxymethyl)cyclopent-1-ene-1-carboxylic acid can be achieved through several different methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis. Chemical synthesis involves the use of chemical reagents to produce 2-(Hydroxymethyl)cyclopent-1-ene-1-carboxylic acid from starting materials, while enzymatic synthesis utilizes enzymes to catalyze the formation of 2-(Hydroxymethyl)cyclopent-1-ene-1-carboxylic acid. Microbial synthesis involves the use of microorganisms to produce 2-(Hydroxymethyl)cyclopent-1-ene-1-carboxylic acid through fermentation processes. The most commonly used method for synthesizing 2-(Hydroxymethyl)cyclopent-1-ene-1-carboxylic acid is chemical synthesis, which involves the reaction of cyclopentadiene with formaldehyde and sodium cyanide to produce 2-(Hydroxymethyl)cyclopent-1-ene-1-carboxylic acid.
Applications De Recherche Scientifique
2-(Hydroxymethyl)cyclopent-1-ene-1-carboxylic acid has been extensively studied in the field of biochemistry due to its unique properties and potential applications. 2-(Hydroxymethyl)cyclopent-1-ene-1-carboxylic acid is an important precursor for the synthesis of peptides and proteins, which are essential molecules for many biological processes. 2-(Hydroxymethyl)cyclopent-1-ene-1-carboxylic acid has also been used as a chiral auxiliary in asymmetric synthesis, which has important applications in the pharmaceutical industry. In addition, 2-(Hydroxymethyl)cyclopent-1-ene-1-carboxylic acid has been studied for its potential use as a biomarker for various diseases, including cancer and Alzheimer's disease.
Propriétés
Numéro CAS |
14668-74-7 |
|---|---|
Nom du produit |
2-(Hydroxymethyl)cyclopent-1-ene-1-carboxylic acid |
Formule moléculaire |
C7H10O3 |
Poids moléculaire |
142.15 g/mol |
Nom IUPAC |
2-(hydroxymethyl)cyclopentene-1-carboxylic acid |
InChI |
InChI=1S/C7H10O3/c8-4-5-2-1-3-6(5)7(9)10/h8H,1-4H2,(H,9,10) |
Clé InChI |
JUELEAHMILIFAH-UHFFFAOYSA-N |
SMILES |
C1CC(=C(C1)C(=O)O)CO |
SMILES canonique |
C1CC(=C(C1)C(=O)O)CO |
Synonymes |
1-Cyclopentene-1-carboxylic acid, 2-(hydroxymethyl)- (8CI,9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




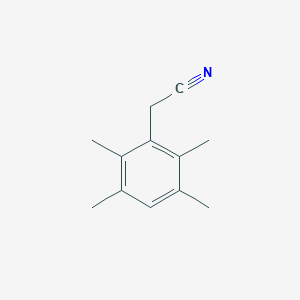

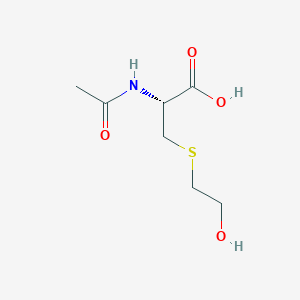

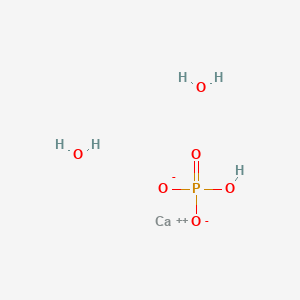


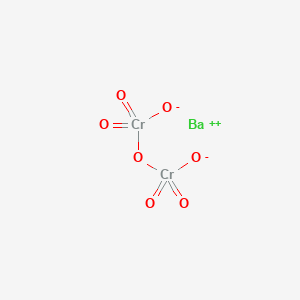

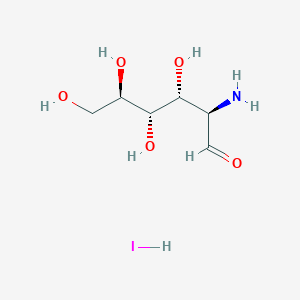


![[(1S,2R,5S,7R,9S,11S,12S,16S)-15-Acetyl-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-14-en-5-yl] acetate](/img/structure/B84728.png)